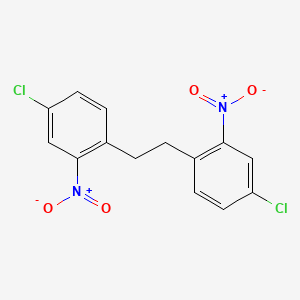
Benzene, 1,1'-(1,2-ethanediyl)bis(4-chloro-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted by a chloro and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) typically involves the following steps:
Chlorination: The chlorination of the benzene rings is carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of the Ethanediyl Bridge: The connection of the two benzene rings via an ethanediyl bridge can be accomplished through a Friedel-Crafts alkylation reaction using ethylene dichloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups in Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro groups can engage in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]
Eigenschaften
CAS-Nummer |
38262-67-8 |
|---|---|
Molekularformel |
C14H10Cl2N2O4 |
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
4-chloro-1-[2-(4-chloro-2-nitrophenyl)ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2 |
InChI-Schlüssel |
WRXUIBYFAHOQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


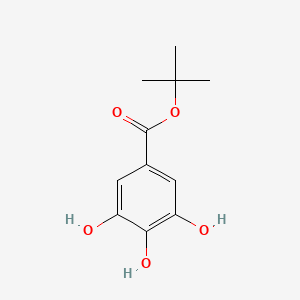

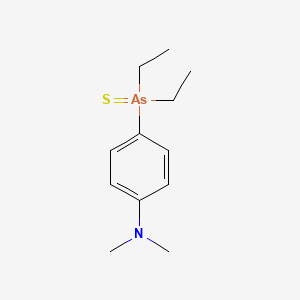
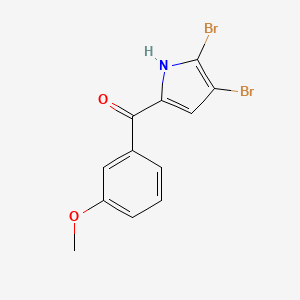

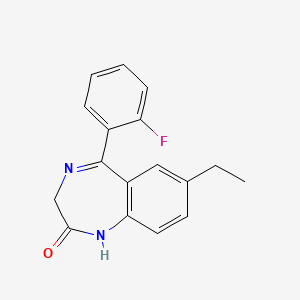
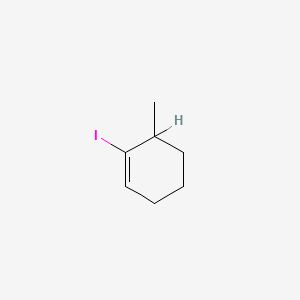
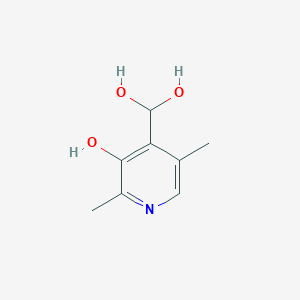


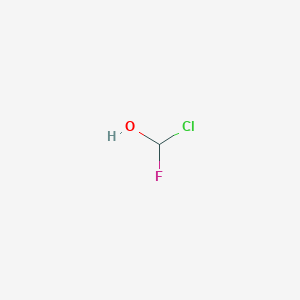
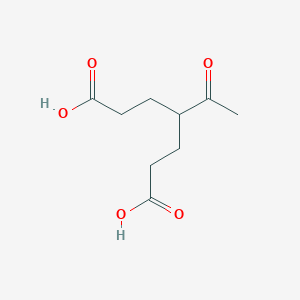
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

